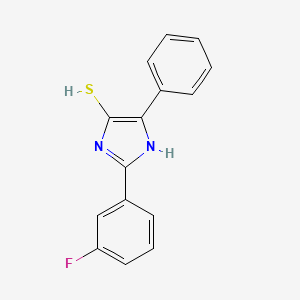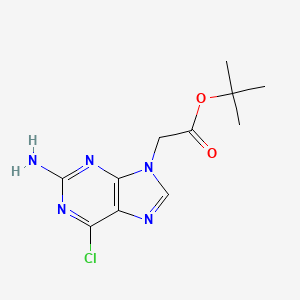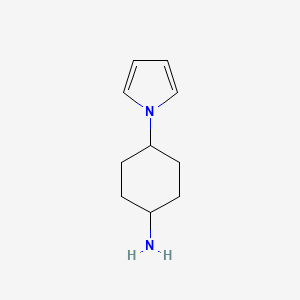
1-(Indolin-1-yl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Indolin-1-yl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)ethanone is a complex organic compound that features a unique combination of indole, piperidine, and quinoline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Indolin-1-yl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)ethanone typically involves multiple steps, starting with the preparation of the individual moieties followed by their coupling. Common synthetic routes include:
Indole Synthesis: Indole derivatives can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Piperidine Synthesis: Piperidine derivatives are often synthesized via the hydrogenation of pyridine or through the reductive amination of 1,5-diketones.
Quinoline Synthesis: Quinoline derivatives can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.
The final coupling step to form this compound involves the reaction of the indole, piperidine, and quinoline derivatives under specific conditions, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1-(Indolin-1-yl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)ethanone can undergo various chemical reactions, including:
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline moiety to tetrahydroquinoline.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include oxidized quinoline derivatives, reduced tetrahydroquinoline derivatives, and substituted indole or quinoline derivatives.
科学的研究の応用
1-(Indolin-1-yl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
作用機序
The mechanism of action of 1-(Indolin-1-yl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, while the quinoline and piperidine moieties can enhance its binding affinity and specificity. The compound may exert its effects through pathways involving signal transduction, gene expression, or metabolic regulation.
類似化合物との比較
Similar Compounds
1-(Indolin-1-yl)-2-(quinolin-8-yloxy)ethanone: Lacks the piperidine moiety, which may reduce its binding affinity and specificity.
1-(Indolin-1-yl)-2-(piperidin-1-yloxy)ethanone: Lacks the quinoline moiety, which may affect its electronic properties and reactivity.
2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)ethanone: Lacks the indole moiety, which may reduce its bioactivity and versatility.
Uniqueness
1-(Indolin-1-yl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)ethanone is unique due to its combination of indole, piperidine, and quinoline moieties, which confer a range of chemical and biological properties
特性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-18-6-5-14-27(16-18)23-12-11-20-8-4-10-22(25(20)26-23)30-17-24(29)28-15-13-19-7-2-3-9-21(19)28/h2-4,7-12,18H,5-6,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXACBNBPHPFHMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)N4CCC5=CC=CC=C54)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Oxa-4lambda6-thia-9-azaspiro[5.5]undecane 4,4-dioxide;hydrochloride](/img/structure/B2483328.png)

![N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2483330.png)



![3,4-DIETHOXY-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE](/img/structure/B2483337.png)




![methyl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2483348.png)

